Copper(II) methanesulfonate

Electroplating Solubility Bath formulation

Copper(II) methanesulfonate (CAS 54253-62-2), also referred to as cupric methanesulfonate or Cu(CH₃SO₃)₂, is a copper(II) salt of methanesulfonic acid. It is commercially supplied as a blue crystalline solid or as a concentrated aqueous solution.

Molecular Formula CH4CuO3S
Molecular Weight 159.65 g/mol
Cat. No. B8180325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) methanesulfonate
Molecular FormulaCH4CuO3S
Molecular Weight159.65 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.[Cu]
InChIInChI=1S/CH4O3S.Cu/c1-5(2,3)4;/h1H3,(H,2,3,4);
InChIKeySDFNZYMSEOUVIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(II) Methanesulfonate for Electroplating and Catalysis: Technical Specifications and Key Differentiators


Copper(II) methanesulfonate (CAS 54253-62-2), also referred to as cupric methanesulfonate or Cu(CH₃SO₃)₂, is a copper(II) salt of methanesulfonic acid. It is commercially supplied as a blue crystalline solid or as a concentrated aqueous solution . This compound serves as a copper ion source in electroplating and as a Lewis acid catalyst in organic synthesis. Its methanesulfonate anion (CH₃SO₃⁻) provides distinct physicochemical properties—particularly high aqueous solubility, biodegradability, and non-oxidizing character—that differentiate it from conventional copper sources such as copper(II) sulfate (CuSO₄), copper(II) chloride (CuCl₂), and copper(II) nitrate (Cu(NO₃)₂) [1]. An established Chinese industry standard (HG/T 5401-2018) governs its technical specifications for industrial use [2].

Why Copper(II) Methanesulfonate Cannot Be Replaced by Generic Copper Salts in Critical Electroplating and Catalytic Applications


Copper(II) methanesulfonate cannot be considered an interchangeable commodity with other copper(II) salts because its methanesulfonate anion directly governs key performance parameters. In electroplating, the anion type significantly influences nucleation overpotential, diffusion coefficient, and the operational solubility limit of the copper ion in the bath—parameters that control deposition rate, filling quality, and current density ceilings [1]. In acid-catalyzed organic reactions, the methanesulfonate counterion imparts a unique combination of strong Lewis acidity and reaction-controlled phase-separation recovery behavior that is not replicated by sulfate, chloride, or nitrate analogs [2]. These differences are not marginal; they result in quantifiable changes in process throughput, yield, and operational costs, as demonstrated by the head-to-head comparative studies detailed in Section 3.

Copper(II) Methanesulfonate: Quantitative Head-to-Head Evidence Against Closest Analogs and Alternatives


Aqueous Solubility of Copper(II) Methanesulfonate Versus Copper(II) Sulfate

Copper(II) methanesulfonate exhibits substantially higher aqueous solubility than copper(II) sulfate. Measured at 21 °C, the solubility of copper(II) methanesulfonate is 862 g/L , whereas copper(II) sulfate pentahydrate (CuSO₄·5H₂O) has a solubility of approximately 320 g/L at 20 °C (equivalent to ~203 g/L anhydrous CuSO₄). This ~4.2-fold higher solubility by mass translates to a copper ion concentration exceeding 120 g/L achievable in methanesulfonate baths [1], compared to a practical limit of ~40 g/L Cu²⁺ in sulfate baths before crystallization risk occurs at high concentrations (e.g., 220 g/L CuSO₄·5H₂O) during PCB through-hole filling [2].

Electroplating Solubility Bath formulation

Electrodeposition Overpotential and Nucleation Rate: Copper Methanesulfonate Versus Copper Sulfate Baths

In a direct electrochemical comparison, Hasan et al. (2010) studied Cu electrodeposition from methanesulfonate (MSA) versus sulfate electrolytes on a glassy carbon electrode. The overpotential for copper deposition was significantly smaller in the MSA bath compared to the traditional sulfuric acid bath, and copper nucleation occurred at a measurably higher rate [1]. The diffusion coefficient for Cu species in the MSA bath was determined to be 6.82 × 10⁻⁶ cm²/s. UV-visible spectroscopy confirmed the same Cu coordination environment in both electrolytes, isolating the anion effect as the source of the improved electrochemical kinetics [1], [2].

Electrodeposition Nucleation Overpotential

Plating Current Density Ceiling for Through-Hole and TSV Filling: Methanesulfonate Enables Higher Current Density Than Sulfate

Ye and Dow (2014) reported that in copper electroplating for PCB through-hole (TH) filling, copper sulfate baths encounter a crystallization limit at ~220 g/L CuSO₄·5H₂O, which caps the copper ion concentration and thus the maximum plating current density achievable before void formation or quality degradation occurs [1]. By switching to cupric methanesulfonate, whose solubility is substantially higher, the copper ion concentration in the bath could be increased, enabling the use of higher plating current densities without increasing the surface copper thickness and while maintaining void-free filling [1]. Wu and Lee (2011) demonstrated TSV filling (50/200 μm vias) using both sulfate and methanesulfonate electrolytes, with the methanesulfonate system characterized by faster deposition rates [2].

PCB manufacturing Through-hole filling Current density

Catalytic Esterification Yield and Reusability: Copper Methanesulfonate Versus Conventional Lewis Acids

Wang et al. (2004) compared copper methanesulfonate with other Lewis acid catalysts (including FeCl₃, AlCl₃, and concentrated H₂SO₄) for the esterification of n-butyric acid with isoamyl alcohol. Copper methanesulfonate achieved a 95.8% esterification degree under optimized conditions: 1.2:1 molar ratio of alcohol to acid, 0.5 mol% catalyst loading, 2.5 h reaction time, no water-carrying agent, at reflux temperature [1]. Critically, the catalyst could be recovered by simple phase separation and reused without regeneration, combining the advantages of both homogeneous (high activity) and heterogeneous (easy recovery) catalysis—a property not exhibited by FeCl₃ or H₂SO₄, which require neutralization or extraction steps [1], [2].

Esterification catalysis Lewis acid Reusability

Tetrahydropyranylation Yield: Copper Methanesulfonate Sustains 92% Yield After Five Cycles

Zhu et al. (2016) evaluated a series of transition metal methanesulfonates for the tetrahydropyranylation of alcohols at room temperature. Copper(II) methanesulfonate tetrahydrate, Cu(CH₃SO₃)₂·4H₂O, delivered a 92% yield for the tetrahydropyranylation of n-butyl alcohol after five catalytic cycles, outperforming Mn(CH₃SO₃)₂·2H₂O (89% yield after five cycles) and demonstrating superior activity compared to conventional Lewis acids [1]. The comparison against other transition metal methanesulfonates (Co and Zn analogs) and traditional Lewis acids explicitly positions copper methanesulfonate as the highest-performing catalyst within this reaction class among tested candidates [1].

Tetrahydropyranylation Alcohol protection Catalyst recycling

Bath Stability and Biodegradability: Methanesulfonate as an Environmentally Preferable Electrolyte Platform

Methanesulfonic acid (MSA) and its copper salt are recognized as readily biodegradable, non-oxidizing electrolytes that remain stable at temperatures up to 180 °C [1]. In electroless copper deposition, methanesulfonate baths formulated with environmentally friendly complexing agents (e.g., polyhydroxides, glycerol, sorbitol) demonstrated stable operation at high pH values (up to 12.75) with optimized copper deposition at room temperature [1], [2]. This contrasts with traditional sulfate-based electroless baths that may require stronger, less biodegradable chelating agents. Recent work further utilized copper methanesulfonate with biodegradable D-mannitol as a sustainable electroless plating system, demonstrating bath stabilization with 2,2′-dipyridyl and cetrimide [3].

Green chemistry Electroless plating Biodegradability

Copper(II) Methanesulfonate: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


High-Throughput TSV and PCB Through-Hole Copper Filling in Semiconductor Packaging

When electroplating throughput is limited by the copper ion concentration ceiling of sulfate baths (~220 g/L CuSO₄·5H₂O before crystallization), switching to copper(II) methanesulfonate enables substantially higher copper loading in the plating electrolyte [1]. The higher achievable current density directly reduces plating cycle time while maintaining void-free filling quality—a critical advantage for high-volume PCB and 3D IC packaging manufacturers where plating time is a production bottleneck [1]. This is supported by the quantifiably higher solubility (862 g/L versus ~320 g/L for CuSO₄·5H₂O at 21 °C) and demonstrably smaller electrodeposition overpotential in methanesulfonate baths , [2].

Esterification Process Development Requiring Recoverable Lewis Acid Catalysis

For esterification reactions where catalyst separation, recovery, and reuse are process-critical parameters, copper(II) methanesulfonate provides a quantifiable advantage: 95.8% esterification yield at only 0.5 mol% loading, with simple phase-separation recovery eliminating post-reaction neutralization steps [3]. This behavior—combining the activity of a homogeneous catalyst with the recoverability of a heterogeneous one—is not replicated by conventional Lewis acids such as FeCl₃, AlCl₃, or H₂SO₄, which require additional purification operations [3], [4]. Procurement teams evaluating catalysts for continuous or batch esterification processes should prioritize copper methanesulfonate where total cost of ownership (catalyst consumption + downstream processing) is the decision metric.

Alcohol Protection Chemistry with Multi-Cycle Catalyst Reuse

In synthetic laboratories and pilot-scale facilities performing tetrahydropyranylation of alcohols as a protective group strategy, copper(II) methanesulfonate tetrahydrate delivers the highest sustained yield among tested transition metal methanesulfonates—92% after five cycles for n-butyl alcohol protection, outperforming the closest Mn analog (89%) and conventional Lewis acids [5]. This sustained performance directly translates to fewer catalyst replacement cycles per campaign, reducing both chemical procurement frequency and waste generation in preparative organic synthesis workflows.

Environmentally Regulated Electroless Copper Plating Operations

For electroless copper plating facilities operating under strict wastewater discharge permits or corporate sustainability mandates, the biodegradable nature of the methanesulfonate anion—coupled with demonstrated compatibility with green chelating agents (glycerol, sorbitol, xylitol) at bath pH up to 12.75—makes copper methanesulfonate a technically validated alternative to less degradable copper salt systems [6], [7]. The availability of a recognized industry standard (HG/T 5401-2018) further supports quality-assured procurement for industrial deployment [8].

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